molecular formula C9H11BrO B2509023 (4-Bromo-3,5-dimethylphenyl)methanol CAS No. 27006-02-6

(4-Bromo-3,5-dimethylphenyl)methanol

Cat. No.: B2509023
CAS No.: 27006-02-6
M. Wt: 215.09
InChI Key: DEDZNWRBWULRPT-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3,5-dimethylphenyl)methanol typically involves the bromination of 3,5-dimethylphenol followed by a reduction process. One common method is:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced further to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products:

Scientific Research Applications

(4-Bromo-3,5-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

    4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Similar in structure but with a carbamate group instead of a hydroxyl group.

    4-Bromo-3,5-dimethylbenzaldehyde: An oxidized form of (4-Bromo-3,5-dimethylphenyl)methanol.

    3,5-Dimethylphenol: The parent compound without the bromine substitution.

Uniqueness: this compound is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDZNWRBWULRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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